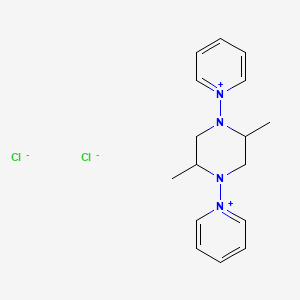
1,1'-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride is a compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium groups connected through a dimethylpiperazine linker
Vorbereitungsmethoden
The synthesis of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of 2,5-dimethylpiperazine with pyridine derivatives under specific conditions. One common method involves the use of pyridine hydrochloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Complexation: The compound can form complexes with metal ions, which can be used in coordination chemistry.
Common reagents and conditions for these reactions include solvents like methanol, ethanol, or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The pyridinium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their structure and function. The dimethylpiperazine linker provides flexibility and enhances the binding affinity of the compound to its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride include:
1,1’-(2,3,5,6-Tetramethylbenzene-1,4-diyl)bis(pyridin-1-ium) dichloride: This compound has a similar structure but with a tetramethylbenzene linker.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-(tetradecyloxy)pyridin-1-ium) bromide: This compound has a hydroxypropane linker and is used in surfactant chemistry.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): This compound has a pyrazine linker and is used in crystallography studies.
The uniqueness of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride lies in its specific linker and the resulting properties, such as enhanced binding affinity and flexibility, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
63629-92-5 |
|---|---|
Molekularformel |
C16H22Cl2N4 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
2,5-dimethyl-1,4-di(pyridin-1-ium-1-yl)piperazine;dichloride |
InChI |
InChI=1S/C16H22N4.2ClH/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17;;/h3-12,15-16H,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RTHNHYSSBBVZCY-UHFFFAOYSA-L |
Kanonische SMILES |
CC1CN(C(CN1[N+]2=CC=CC=C2)C)[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


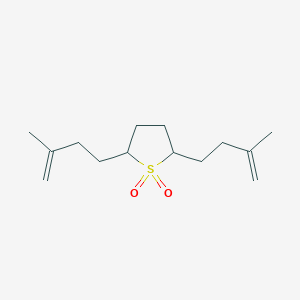
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
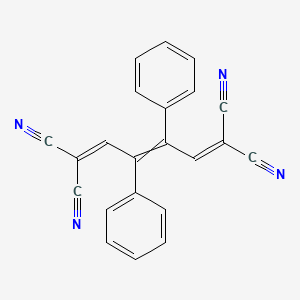
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

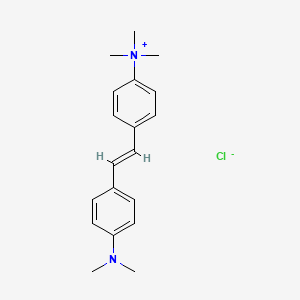
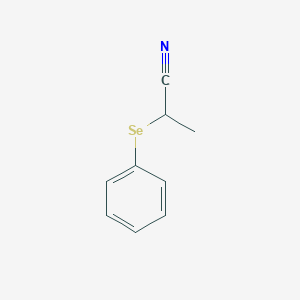
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)

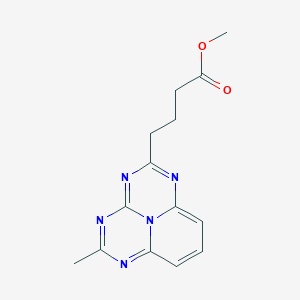
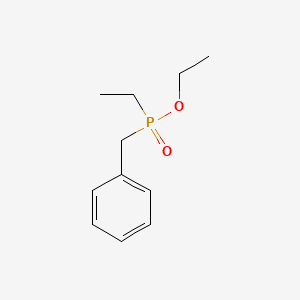
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
